Methyl 4-[(2-methyl-5-nitroimidazol-1-yl)methyl]benzoate
Overview
Description
Methyl 4-[(2-methyl-5-nitroimidazol-1-yl)methyl]benzoate is a compound that belongs to the class of nitroimidazoles, which are known for their diverse applications in medicinal chemistry. This compound features a benzoate ester linked to a nitroimidazole moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methyl-5-nitroimidazol-1-yl)methyl]benzoate typically involves the following steps:
Nitration of Imidazole: The starting material, imidazole, undergoes nitration using a mixture of nitric acid and sulfuric acid to yield 2-methyl-5-nitroimidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-methyl-5-nitroimidazol-1-yl)methyl]benzoate undergoes various chemical reactions, including:
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: 2-methyl-5-aminoimidazole.
Substitution: Various substituted benzoates.
Hydrolysis: 4-[(2-methyl-5-nitroimidazol-1-yl)methyl]benzoic acid.
Scientific Research Applications
Methyl 4-[(2-methyl-5-nitroimidazol-1-yl)methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antimicrobial and antiparasitic agents.
Biological Studies: The compound is used in studies investigating the mechanisms of action of nitroimidazole derivatives.
Chemical Synthesis: It is a valuable building block in the synthesis of complex organic molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-methyl-5-nitroimidazol-1-yl)methyl]benzoate involves the reduction of the nitro group to form reactive intermediates that can damage cellular components. These intermediates interact with DNA, proteins, and other macromolecules, leading to cell death . The compound targets anaerobic microorganisms and parasites, making it effective against infections caused by these organisms .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A widely used nitroimidazole antibiotic.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used in the treatment of anaerobic infections.
Uniqueness
Methyl 4-[(2-methyl-5-nitroimidazol-1-yl)methyl]benzoate is unique due to its specific ester linkage, which can be modified to create a variety of derivatives with different biological activities . This versatility makes it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
methyl 4-[(2-methyl-5-nitroimidazol-1-yl)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-9-14-7-12(16(18)19)15(9)8-10-3-5-11(6-4-10)13(17)20-2/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQLGLQGLGSHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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